2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of 398.46 g/mol. This compound features several heterocyclic rings, including a triazolopyrimidine and a thiazole, which contribute to its diverse biological activities and applications in medicinal chemistry.
This compound is categorized under heterocyclic compounds, specifically those containing triazole and thiazole functionalities. It is primarily sourced from chemical suppliers that specialize in research-grade materials, such as BenchChem, which offers detailed specifications and purity levels typically around 95%.
The synthesis of 2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole can involve multiple steps due to the complexity of its structure. A common approach includes:
These synthetic pathways are supported by various literature sources that detail methodologies for synthesizing similar heterocyclic compounds .
The molecular structure of 2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole consists of multiple functional groups that confer unique properties:
The InChI representation of this compound is InChI=1S/C17H14N6O2S2/c1-10-5-14(23-17(20-10)18-9-19-23)25-11-6-22(7-11)16(24)15-21-12(8-27-15)13-3-2-4-26-13/h2-5,8-9,11H,6-7H2,1H3.
The compound can participate in various chemical reactions due to its functional groups:
These reactions make the compound versatile for further modifications and potential applications in drug development.
The mechanism of action for 2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole primarily involves interactions with biological targets through:
The physical properties of 2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole include:
Chemical properties include:
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications.
The potential applications of 2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-y)-1,3-thiazole include:
Research continues to explore these applications further as scientists investigate the specific mechanisms through which this compound exerts its effects on biological systems .
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: